molecular formula C19H21NO B4943263 3-Ethyl-2,6-diphenylpiperidin-4-one CAS No. 127895-86-7

3-Ethyl-2,6-diphenylpiperidin-4-one

Cat. No.: B4943263
CAS No.: 127895-86-7
M. Wt: 279.4 g/mol
InChI Key: MLPXDRONNNYCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,6-diphenylpiperidin-4-one is a chemical compound belonging to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the piperidine ring, substituted with ethyl and phenyl groups, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,6-diphenylpiperidin-4-one typically involves the reaction of an aromatic aldehyde with acetone in the presence of ammonium acetate. This reaction forms the piperidinone ring through a series of condensation and cyclization steps . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Ethyl-2,6-diphenylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets. The compound can act as a central nervous system stimulant or depressant, depending on its specific structure and functional groups . It may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,6-diphenylpiperidin-4-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may provide different steric and electronic effects compared to methyl or isopropyl groups, leading to distinct properties and applications.

Properties

IUPAC Name

3-ethyl-2,6-diphenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPXDRONNNYCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385664
Record name 3-ethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127895-86-7
Record name 3-ethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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